Reglitazar

Catalog No.
S541170
CAS No.
170861-63-9
M.F
C22H20N2O5
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reglitazar

CAS Number

170861-63-9

Product Name

Reglitazar

IUPAC Name

4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25)

InChI Key

QBQLYIISSRXYKL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Reglitazar; JTT-501; PNU-182716; PNU-716; JTT501; PNU182716; PNU716; FK-614; FK614; Reglixane.

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O

The exact mass of the compound Reglitazar is 392.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Reglitazar (CAS 170861-63-9), also known as JTT-501, is a non-thiazolidinedione (non-TZD) isoxazolidine-3,5-dione derivative that functions as a dual peroxisome proliferator-activated receptor (PPAR) agonist. Unlike pure PPARγ agonists such as rosiglitazone or pioglitazone, reglitazar exhibits dominant PPARγ agonism coupled with partial PPARα activation, making it a valuable tool for modeling complex lipid and glucose metabolic pathways in vitro and in vivo. For procurement and material selection, its primary value lies in its distinct structural class, which bypasses specific TZD-associated off-target effects—such as acute mitochondrial fuel oxidation inhibition in skeletal muscle—while serving as a potent positive control for PPAR-mediated hepatotoxicity in cellular assays. These unique pharmacological and toxicological profiles make it an essential benchmark compound for medicinal chemistry programs seeking to decouple insulin sensitization from TZD-class adverse effects [1].

Substituting reglitazar with standard thiazolidinediones (TZDs) like pioglitazone or rosiglitazone fundamentally alters the experimental outcomes of metabolic and toxicological assays. Standard TZDs induce a rapid, PPARγ-independent suppression of mitochondrial fuel oxidation in skeletal muscle, confounding the study of true PPARγ-mediated insulin sensitization. Because reglitazar possesses an isoxazolidinedione core rather than a TZD core, it does not trigger this acute mitochondrial inhibition, allowing for a cleaner evaluation of receptor-mediated downstream effects. Furthermore, in hepatotoxicity models, reglitazar exhibits a significantly lower cell viability IC50 in HepG2 cells compared to standard TZDs, rendering it non-interchangeable when a potent positive control for drug-induced liver injury (DILI) or apoptosis is required in PPAR agonist screening pipelines[1].

Absence of Off-Target Mitochondrial Fuel Oxidation Inhibition in Skeletal Muscle

Standard TZD-based PPARγ agonists exhibit a well-documented off-target effect: the acute, receptor-independent inhibition of mitochondrial fuel oxidation in skeletal muscle. In a 25-hour exposure assay using isolated rat soleus muscle strips, 5 µM troglitazone and pioglitazone strongly inhibited CO2 production from palmitate by -61 ± 2% and -43 ± 7%, respectively. In contrast, 5 µM reglitazar (JTT-501) produced no significant inhibition (-5 ± 7%). This quantitative divergence confirms that reglitazar's isoxazolidinedione structure bypasses the direct mitochondrial suppression inherent to the TZD class [1].

Evidence DimensionAcute inhibition of mitochondrial fuel oxidation (palmitate to CO2)
Target Compound Data-5 ± 7% (no significant inhibition) at 5 µM
Comparator Or BaselineTroglitazone (-61 ± 2%) and Pioglitazone (-43 ± 7%) at 5 µM
Quantified Difference>38% absolute reduction in mitochondrial inhibition compared to standard TZDs
ConditionsRat soleus muscle strips exposed for 25 hours

Procuring reglitazar allows researchers to isolate true PPARγ-mediated metabolic effects in muscle tissue without the confounding off-target mitochondrial toxicity caused by standard TZDs.

High-Potency Positive Control for in vitro Hepatotoxicity and Apoptosis

For toxicological screening of novel PPAR agonists, selecting an appropriate positive control is critical. In a 16-hour viability assay using human HepG2 cells, reglitazar demonstrated a cell viability IC50 of 44 µM, indicating significantly higher cytotoxicity than rosiglitazone (IC50 = 165 µM) and pioglitazone (IC50 = 96 µM). Additionally, reglitazar strongly increased the percentage of apoptotic cells compared to DMSO controls. This pronounced cytotoxic profile makes reglitazar a superior benchmark compound for inducing and studying PPAR-agonist-related hepatotoxicity [1].

Evidence DimensionIn vitro hepatotoxicity (Cell viability IC50)
Target Compound Data44 µM
Comparator Or BaselinePioglitazone (96 µM) and Rosiglitazone (165 µM)
Quantified Difference2.18-fold to 3.75-fold higher cytotoxicity (lower IC50) than standard TZDs
ConditionsHuman HepG2 cells, 16-hour exposure

Reglitazar is an ideal procurement choice as a highly penetrant positive control for investigating the mechanisms of drug-induced liver injury and apoptosis in early-stage drug discovery.

Dual PPARγ/α Transactivation Profile

Reglitazar offers a specific dual-activation profile that distinguishes it from pure PPARγ agonists. In cell-based GAL4-hybrid reporter gene transactivation assays, reglitazar activates PPARγ with an EC50 of approximately 0.28 µM while also activating PPARα with an EC50 of 5.4 µM. By comparison, highly selective TZDs like rosiglitazone exhibit potent PPARγ activation (EC50 ~0.02 µM) but virtually no PPARα activity (EC50 > 10 µM). This ~20-fold separation between gamma and alpha potencies allows reglitazar to be used as a gamma-dominant, partial alpha dual agonist [1].

Evidence DimensionPPAR receptor transactivation potency (EC50)
Target Compound DataPPARγ EC50 = 0.28 µM; PPARα EC50 = 5.4 µM
Comparator Or BaselineRosiglitazone (PPARγ EC50 ~0.02 µM; PPARα EC50 > 10 µM)
Quantified DifferenceReglitazar provides measurable PPARα agonism (5.4 µM) absent in pure TZDs
ConditionsCell-based GAL4-hybrid reporter gene transactivation assay

Enables precise pharmacological modeling of partial dual agonism, which is necessary for evaluating combined lipid-lowering and insulin-sensitizing pathways that pure TZDs cannot trigger.

Positive Control in Drug-Induced Liver Injury (DILI) Assays

Due to its established low IC50 (44 µM) for cytotoxicity in human HepG2 cells, reglitazar is an optimal benchmark compound for in vitro hepatotoxicity screening. Toxicology labs can procure reglitazar to validate apoptosis assays and gene expression profiling when screening next-generation insulin sensitizers, ensuring that new candidates do not share this specific liability [1].

Decoupling PPARγ Agonism from Mitochondrial Suppression in Muscle Models

Because reglitazar does not acutely inhibit mitochondrial fuel oxidation (unlike troglitazone or pioglitazone), it is the preferred pharmacological tool for studying PPARγ-mediated glucose uptake and GLUT4 translocation in isolated skeletal muscle. It allows researchers to observe receptor-driven metabolic improvements without the artifactual suppression of palmitate oxidation [2].

Structural Baseline for Non-TZD Medicinal Chemistry Programs

As an isoxazolidine-3,5-dione derivative, reglitazar serves as a critical structural comparator for medicinal chemistry teams developing non-TZD dual PPAR agonists. Procuring reglitazar allows teams to benchmark the physicochemical properties, receptor binding kinetics, and off-target profiles of novel heterocyclic scaffolds against a well-characterized non-TZD clinical predecessor [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

392.13722174 Da

Monoisotopic Mass

392.13722174 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P9UTN18JVV

Drug Indication

For the treatment of diabetes mellitus type 1 and 2.

Pharmacology

Reglixane shows a hypoglycemic effect and also a stronger triglyceride-lowering effect than the thiazolidine-2,4-diones. In preclinical studies, reglixane has been shown to prevent several diabetic complications, such as cataract, nephropathy, and neuropathy.

Mechanism of Action

Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

170861-63-9

Wikipedia

Reglitazar

Dates

Last modified: 02-18-2024
1: Guo L, Zhang L, Sun Y, Muskhelishvili L, Blann E, Dial S, Shi L, Schroth G, Dragan YP. Differences in hepatotoxicity and gene expression profiles by anti-diabetic PPAR gamma agonists on rat primary hepatocytes and human HepG2 cells. Mol Divers. 2006 Aug;10(3):349-60. PubMed PMID: 17031537.
2: Zhong CB, Zhu XJ, Liu ZR, Gao XP, Wang XC. [Design, synthesis and insulin-sensitizing activity of some peroxisome proliferator-activated gamma agonists]. Yao Xue Xue Bao. 2005 Feb;40(2):136-40. Chinese. PubMed PMID: 15875669.
3: Breda M, Basileo G, James CA. Simultaneous determination of JTT-501 and its main metabolite in human plasma by liquid chromatography-ionspray mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Aug 25;794(1):167-74. PubMed PMID: 12888209.
4: Yamanouchi T. [Chemical structures and pharmacological characteristics of novel non-thiazolidinedione insulin sensitizer (JTT-501, FK614)]. Nihon Rinsho. 2002 Sep;60 Suppl 9:573-7. Review. Japanese. PubMed PMID: 12387053.
5: Shinkai H. [The chemical structure and pharmacological properties of a novel isoxazolidinedione insulin sensitizer, JTT-501]. Nihon Rinsho. 2001 Nov;59(11):2207-10. Review. Japanese. PubMed PMID: 11712409.
6: Brunmair B, Gras F, Neschen S, Roden M, Wagner L, Waldhäusl W, Fürnsinn C. Direct thiazolidinedione action on isolated rat skeletal muscle fuel handling is independent of peroxisome proliferator-activated receptor-gamma-mediated changes in gene expression. Diabetes. 2001 Oct;50(10):2309-15. PubMed PMID: 11574413.
7: Eto K, Ohya Y, Nakamura Y, Abe I, Fujishima M. Comparative actions of insulin sensitizers on ion channels in vascular smooth muscle. Eur J Pharmacol. 2001 Jun 29;423(1):1-7. PubMed PMID: 11438300.
8: Tang Y, Osawa H, Onuma H, Hasegawa M, Nishimiya T, Ochi M, Makino H. Adipocyte-specific reduction of phosphodiesterase 3B gene expression and its restoration by JTT-501 in the obese, diabetic KKAy mouse. Eur J Endocrinol. 2001 Jul;145(1):93-9. PubMed PMID: 11415857.
9: Uchida K, Ogino K, Shimoyama M, Hisatome I, Shigemasa C. Acute hemodynamic effects of insulin-sensitizing agents in isolated perfused rat hearts. Eur J Pharmacol. 2000 Jul 14;400(1):113-9. PubMed PMID: 10913592.
10: Niwa M, Rashid S, Shum K, Mathoo JM, Chan O, Tchipashvili V, Kawamori R, Vranic M, Giacca A. Effect of JTT-501 on net hepatic glucose balance and peripheral glucose uptake in alloxan-induced diabetic dogs. Metabolism. 2000 Jul;49(7):862-7. PubMed PMID: 10909996.
11: Yamazaki Y, Osaka T, Murakami T, Inoue S. JTT-501, a new oral hypoglycemic agent, reverses hypertriglyceridemia in Zucker fatty and ventromedial hypothalamus-lesioned obese rats. Metabolism. 2000 May;49(5):574-8. PubMed PMID: 10831165.
12: Shibata T, Takeuchi S, Yokota S, Kakimoto K, Yonemori F, Wakitani K. Effects of peroxisome proliferator-activated receptor-alpha and -gamma agonist, JTT-501, on diabetic complications in Zucker diabetic fatty rats. Br J Pharmacol. 2000 Jun;130(3):495-504. PubMed PMID: 10821776; PubMed Central PMCID: PMC1572094.
13: Shibata T, Matsui K, Yonemori F, Wakitani K. Triglyceride-lowering effect of a novel insulin-sensitizing agent, JTT-501. Eur J Pharmacol. 1999 May 28;373(1):85-91. PubMed PMID: 10408254.
14: Kadowaki T. [Insulin-sensitizing agents]. Nihon Rinsho. 1999 Mar;57(3):688-94. Review. Japanese. PubMed PMID: 10199155.
15: Maegawa H, Obata T, Shibata T, Fujita T, Ugi S, Morino K, Nishio Y, Kojima H, Hidaka H, Haneda M, Yasuda H, Kikkawa R, Kashiwagi A. A new antidiabetic agent (JTT-501) rapidly stimulates glucose disposal rates by enhancing insulin signal transduction in skeletal muscle. Diabetologia. 1999 Feb;42(2):151-9. PubMed PMID: 10064094.
16: Shibata T, Matsui K, Nagao K, Shinkai H, Yonemori F, Wakitani K. Pharmacological profiles of a novel oral antidiabetic agent, JTT-501, an isoxazolidinedione derivative. Eur J Pharmacol. 1999 Jan 8;364(2-3):211-9. PubMed PMID: 9932726.
17: Shibata T, Matsui K, Yonemori F, Wakitani K. JTT-501, a novel oral antidiabetic agent, improves insulin resistance in genetic and non-genetic insulin-resistant models. Br J Pharmacol. 1998 Dec;125(8):1744-50. PubMed PMID: 9886766; PubMed Central PMCID: PMC1565761.
18: Shinkai H, Onogi S, Tanaka M, Shibata T, Iwao M, Wakitani K, Uchida I. Isoxazolidine-3,5-dione and noncyclic 1,3-dicarbonyl compounds as hypoglycemic agents. J Med Chem. 1998 May 21;41(11):1927-33. PubMed PMID: 9599241.
19: Terasaki J, Anai M, Funaki M, Shibata T, Inukai K, Ogihara T, Ishihara H, Katagiri H, Onishi Y, Sakoda H, Fukushima Y, Yazaki Y, Kikuchi M, Oka Y, Asano T. Role of JTT-501, a new insulin sensitiser, in restoring impaired GLUT4 translocation in adipocytes of rats fed a high fat diet. Diabetologia. 1998 Apr;41(4):400-9. PubMed PMID: 9562343.

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